molecular formula C12H11NO4 B14789242 Methyl 2-(7-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-ylidene)acetate

Methyl 2-(7-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-ylidene)acetate

Cat. No.: B14789242
M. Wt: 233.22 g/mol
InChI Key: YUAWXEZUJCVNFX-UHFFFAOYSA-N
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Description

Methyl 2-(7-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-ylidene)acetate is a complex organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(7-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-ylidene)acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-5-methylphenol with chloroacetyl chloride in the presence of a base such as sodium bicarbonate, followed by esterification with methanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(7-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-ylidene)acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or benzoxazine ring positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(7-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-ylidene)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(7-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-ylidene)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(7-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-ylidene)acetate is unique due to its specific substitution pattern on the benzoxazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

methyl 2-(7-methyl-3-oxo-4H-1,4-benzoxazin-2-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-7-3-4-8-9(5-7)17-10(12(15)13-8)6-11(14)16-2/h3-6H,1-2H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUAWXEZUJCVNFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=CC(=O)OC)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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